molecular formula C7H8N2O B6258267 1-cyclopropyl-1H-imidazole-5-carbaldehyde CAS No. 1521287-11-5

1-cyclopropyl-1H-imidazole-5-carbaldehyde

Cat. No.: B6258267
CAS No.: 1521287-11-5
M. Wt: 136.15 g/mol
InChI Key: JWCFPHILEYSKOM-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1H-imidazole-5-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with a cyclopropyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-cyclopropyl-1H-imidazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with glyoxal in the presence of an acid catalyst to form the imidazole ring, followed by oxidation to introduce the aldehyde group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclopropyl-1H-imidazole-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Cyclopropyl-1H-imidazole-5-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-cyclopropyl-1H-imidazole-5-carbaldehyde involves its interaction with biological targets, such as enzymes. The aldehyde group can form covalent bonds with nucleophilic residues in enzyme active sites, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity .

Comparison with Similar Compounds

Uniqueness: 1-Cyclopropyl-1H-imidazole-5-carbaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for designing molecules with specific biological activities .

Properties

IUPAC Name

3-cyclopropylimidazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O/c10-4-7-3-8-5-9(7)6-1-2-6/h3-6H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWCFPHILEYSKOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C=NC=C2C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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